Cas no 96631-87-7 (1H-Indole-7-carbonitrile)

1H-Indole-7-carbonitrile structure
1H-Indole-7-carbonitrile structure
Productnaam:1H-Indole-7-carbonitrile
CAS-nummer:96631-87-7
MF:C9H6N2
MW:142.157341480255
MDL:MFCD00800653
CID:61860
PubChem ID:10898816

1H-Indole-7-carbonitrile Chemische en fysische eigenschappen

Naam en identificatie

    • 7-Cyanoindole
    • 7-Cyano-1H-indole
    • 1H-Indole-7-carbonitrile
    • 7 -Cyanoindole
    • indole-7-nitrile
    • PubChem20912
    • 7-cyanoindole, AldrichCPR
    • AMBZ0216
    • NTUHBYLZRBVHRS-UHFFFAOYSA-N
    • BCP27589
    • FCH842292
    • BBL102638
    • STL556441
    • VI30451
    • TRA0038883
    • OR40232
    • LS20017
    • SY012219
    • ST2408920
    • AX8023278
    • AB0009810
    • Indole-7-carbonitrile
    • DTXSID90447546
    • MFCD00800653
    • 96631-87-7
    • C-8860
    • AC-22689
    • CS-W002693
    • Z1198155196
    • SCHEMBL1420318
    • AS-11396
    • DB-007202
    • EN300-219176
    • AKOS005255107
    • MDL: MFCD00800653
    • Inchi: 1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H
    • InChI-sleutel: NTUHBYLZRBVHRS-UHFFFAOYSA-N
    • LACHT: N#CC1C2=C(C=CN2)C=CC=1

Berekende eigenschappen

  • Exacte massa: 142.05300
  • Monoisotopische massa: 272.879
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 191
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 39.6
  • XLogP3: 2.5

Experimentele eigenschappen

  • Kleur/vorm: White to Yellow Solid
  • Dichtheid: 2.048
  • Kookpunt: 368.956°C at 760 mmHg
  • Vlampunt: 121.9℃
  • Brekindex: 1.736
  • PSA: 39.58000
  • LogboekP: 2.03958

1H-Indole-7-carbonitrile Beveiligingsinformatie

1H-Indole-7-carbonitrile Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Indole-7-carbonitrile Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Ambeed
A378351-10g
1H-Indole-7-carbonitrile
96631-87-7 97%
10g
$68.0 2025-02-28
Enamine
EN300-219176-5.0g
1H-indole-7-carbonitrile
96631-87-7 95%
5.0g
$176.0 2023-07-10
Enamine
EN300-219176-0.1g
1H-indole-7-carbonitrile
96631-87-7 95%
0.1g
$19.0 2023-09-16
Enamine
EN300-219176-0.25g
1H-indole-7-carbonitrile
96631-87-7 95%
0.25g
$25.0 2023-09-16
Enamine
EN300-219176-1.0g
1H-indole-7-carbonitrile
96631-87-7 95%
1.0g
$50.0 2023-07-10
Chemenu
CM103271-5g
1H-Indole-7-carbonitrile
96631-87-7 95%+
5g
$*** 2023-05-04
eNovation Chemicals LLC
Y1126107-5g
1H-Indole-7-carbonitrile
96631-87-7 95%
5g
$340 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052000-25g
1H-Indole-7-carbonitrile
96631-87-7 98%
25g
¥1261.00 2024-04-23
Apollo Scientific
OR40232-10g
1H-Indole-7-carbonitrile
96631-87-7 97%
10g
£214.00 2023-09-02
Ambeed
A378351-100g
1H-Indole-7-carbonitrile
96631-87-7 97%
100g
$399.0 2025-02-28

1H-Indole-7-carbonitrile Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: X-Phos ,  (SP-4-3)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][dicyclohexyl[2′,4′,6′-tris(1-met… Solvents: 1,4-Dioxane ,  Water ;  1 h, 100 °C
Referentie
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides
Senecal, Todd D.; Shu, Wei; Buchwald, Stephen L., Angewandte Chemie, 2013, 52(38), 10035-10039

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: Dimethyl sulfoxide ;  5 min, 1 atm; 4 - 18 h, 60 °C; 60 °C → rt
Referentie
DMSO/t-BuONa/O2-Mediated Aerobic Dehydrogenation of Saturated N-Heterocycles
Yang, Ruchun; Yue, Shusheng; Tan, Wei; Xie, Yongfa ; Cai, Hu, Journal of Organic Chemistry, 2020, 85(11), 7501-7509

Synthetic Routes 3

Reactievoorwaarden
1.1 Solvents: N-Methyl-2-pyrrolidone ;  rt → 200 °C; 2.5 h, 200 °C
Referentie
Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  overnight, rt → 150 °C
1.2 Reagents: Ethylenediamine Solvents: Water
Referentie
Preparation of pyrimidine derivatives as IKK-2 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reactievoorwaarden
Referentie
Process for the production of 7-acylindoles via sequential cyanation of indoline, dehydrogenation, and acylation
, United States, , ,

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
Referentie
Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesis
Clark, Robin D.; Repke, David B., Journal of Heterocyclic Chemistry, 1985, 22(1), 121-5

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: 2-Chloro-1-methylpyridinium iodide Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Triethylamine ;  rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C
Referentie
Preparation of indoles containing an oxadiazole moiety as therapeutic sphingosine 1-phosphate (S1P) agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reactievoorwaarden
Referentie
Anticancer indole derivative, synthesis method and use thereof
, China, , ,

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  14 h, 50 °C
Referentie
Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions
Im, G.-Yoon J.; Bronner, Sarah M.; Goetz, Adam E.; Paton, Robert S.; Cheong, Paul H.-Y.; et al, Journal of the American Chemical Society, 2010, 132(50), 17933-17944

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  15 min, 170 °C
Referentie
Bicyclic nitrogen compounds as modulators of ghrelin receptor and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden
Referentie
Preparation of cyanoindoles from haloindoles
, Japan, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Zinc oxide (ZnO) Catalysts: 2,2′-Bipyridine ,  Bis(acetylacetonato)nickel ,  Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  12 h, 140 °C
Referentie
Preparation method of aromatic nitrile by using formamide as cyano group source
, China, , ,

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Zinc oxide (ZnO) ,  Oxygen Catalysts: 2,2′-Bipyridine ,  Bis(acetylacetonato)nickel ,  Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  12 h, 145 °C
Referentie
Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions
Yang, Luo ; Liu, Yu-Ting; Park, Yoonsu ; Park, Sung-Woo; Chang, Sukbok, ACS Catalysis, 2019, 9(4), 3360-3365

1H-Indole-7-carbonitrile Raw materials

1H-Indole-7-carbonitrile Preparation Products

1H-Indole-7-carbonitrile Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:96631-87-7)1H-Indole-7-carbonitrile
A11216
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):398.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96631-87-7)7-Cyanoindole
27521303
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek